molecular formula C11H11NO3 B2937608 3-(Methylcarbamoyl)-2-phenylprop-2-enoic acid CAS No. 461641-79-2

3-(Methylcarbamoyl)-2-phenylprop-2-enoic acid

Cat. No. B2937608
CAS RN: 461641-79-2
M. Wt: 205.213
InChI Key: QWUHGBXXPMUTGS-CLFYSBASSA-N
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Description

3-(Methylcarbamoyl)-2-phenylprop-2-enoic acid, also known as MPA, is a synthetic compound that has been widely used in scientific research. This compound has been studied extensively for its potential applications in various fields, including medicine, agriculture, and environmental science.

Scientific Research Applications

3-(Methylcarbamoyl)-2-phenylprop-2-enoic acid has been extensively used in scientific research due to its potential applications in various fields. In medicine, 3-(Methylcarbamoyl)-2-phenylprop-2-enoic acid has been studied for its potential as an anti-cancer agent. Studies have shown that 3-(Methylcarbamoyl)-2-phenylprop-2-enoic acid can inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. 3-(Methylcarbamoyl)-2-phenylprop-2-enoic acid has also been studied for its potential as an anti-inflammatory agent. Studies have shown that 3-(Methylcarbamoyl)-2-phenylprop-2-enoic acid can inhibit the production of inflammatory cytokines and reduce inflammation.
In agriculture, 3-(Methylcarbamoyl)-2-phenylprop-2-enoic acid has been studied for its potential as a plant growth regulator. Studies have shown that 3-(Methylcarbamoyl)-2-phenylprop-2-enoic acid can promote root growth and increase the yield of crops such as rice and wheat. 3-(Methylcarbamoyl)-2-phenylprop-2-enoic acid has also been studied for its potential as a herbicide. Studies have shown that 3-(Methylcarbamoyl)-2-phenylprop-2-enoic acid can inhibit the growth of weeds by interfering with their photosynthesis.

Mechanism Of Action

The mechanism of action of 3-(Methylcarbamoyl)-2-phenylprop-2-enoic acid is not fully understood. However, studies have shown that 3-(Methylcarbamoyl)-2-phenylprop-2-enoic acid can inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and ornithine decarboxylase (ODC). COX-2 is an enzyme that is involved in the production of inflammatory cytokines, while ODC is an enzyme that is involved in the synthesis of polyamines, which are essential for cell growth and proliferation. Inhibition of these enzymes by 3-(Methylcarbamoyl)-2-phenylprop-2-enoic acid can lead to the inhibition of cell growth and proliferation, as well as the reduction of inflammation.
Biochemical and Physiological Effects:
3-(Methylcarbamoyl)-2-phenylprop-2-enoic acid has been shown to have various biochemical and physiological effects. In vitro studies have shown that 3-(Methylcarbamoyl)-2-phenylprop-2-enoic acid can inhibit the growth of cancer cells by inducing apoptosis. In vivo studies have shown that 3-(Methylcarbamoyl)-2-phenylprop-2-enoic acid can inhibit the growth of tumors in animal models. 3-(Methylcarbamoyl)-2-phenylprop-2-enoic acid has also been shown to reduce inflammation in animal models of inflammatory diseases. In plants, 3-(Methylcarbamoyl)-2-phenylprop-2-enoic acid has been shown to promote root growth and increase the yield of crops.

Advantages And Limitations For Lab Experiments

One of the advantages of using 3-(Methylcarbamoyl)-2-phenylprop-2-enoic acid in lab experiments is its high purity and stability. 3-(Methylcarbamoyl)-2-phenylprop-2-enoic acid is a synthetic compound that can be easily synthesized with high purity. 3-(Methylcarbamoyl)-2-phenylprop-2-enoic acid is also stable under normal laboratory conditions, which makes it easy to handle and store. However, one of the limitations of using 3-(Methylcarbamoyl)-2-phenylprop-2-enoic acid in lab experiments is its potential toxicity. 3-(Methylcarbamoyl)-2-phenylprop-2-enoic acid has been shown to have toxic effects on some cell lines and animal models. Therefore, caution should be taken when using 3-(Methylcarbamoyl)-2-phenylprop-2-enoic acid in lab experiments.

Future Directions

For the study of 3-(Methylcarbamoyl)-2-phenylprop-2-enoic acid include investigating its potential in medicine, agriculture, and environmental science.

Synthesis Methods

The synthesis of 3-(Methylcarbamoyl)-2-phenylprop-2-enoic acid involves the reaction of acryloyl chloride with methyl carbamate in the presence of a base such as triethylamine. This reaction results in the formation of 3-(Methylcarbamoyl)-2-phenylprop-2-enoic acid as a white crystalline solid with a melting point of 139-140°C.

properties

IUPAC Name

(Z)-4-(methylamino)-4-oxo-2-phenylbut-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-12-10(13)7-9(11(14)15)8-5-3-2-4-6-8/h2-7H,1H3,(H,12,13)(H,14,15)/b9-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWUHGBXXPMUTGS-CLFYSBASSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C=C(C1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)/C=C(/C1=CC=CC=C1)\C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Methylcarbamoyl)-2-phenylprop-2-enoic acid

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